Cas no 2169202-90-6 ({3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride)

Technical Introduction: {3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride is a specialized sulfonyl fluoride derivative featuring a spirocyclic oxaspirodecane scaffold. This compound is of interest in synthetic and medicinal chemistry due to its reactive methanesulfonyl fluoride moiety, which serves as a versatile electrophile for selective covalent modifications, particularly in enzyme inhibition and probe development. The spirocyclic structure enhances steric and electronic properties, potentially improving target selectivity and stability. Its utility lies in applications such as activity-based protein profiling (ABPP) and the development of covalent inhibitors, where precise reactivity and controlled binding are critical. The compound's unique architecture may also offer advantages in modulating pharmacokinetic properties.
{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride structure
2169202-90-6 structure
商品名:{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride
CAS番号:2169202-90-6
MF:C10H15FO4S
メガワット:250.287105798721
CID:6512427
PubChem ID:165543493

{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • {3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride
    • EN300-1479156
    • {3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
    • 2169202-90-6
    • インチ: 1S/C10H15FO4S/c11-16(13,14)7-8-10(6-9(12)15-8)4-2-1-3-5-10/h8H,1-7H2
    • InChIKey: MHJDREAXNNISDR-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C2(CC(=O)O1)CCCCC2)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 250.06750829g/mol
  • どういたいしつりょう: 250.06750829g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 68.8Ų

{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1479156-50mg
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
50mg
$851.0 2023-09-28
Enamine
EN300-1479156-250mg
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
250mg
$933.0 2023-09-28
Enamine
EN300-1479156-100mg
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
100mg
$892.0 2023-09-28
Enamine
EN300-1479156-10000mg
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
10000mg
$4360.0 2023-09-28
Enamine
EN300-1479156-0.25g
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
0.25g
$933.0 2023-06-06
Enamine
EN300-1479156-5.0g
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
5g
$2940.0 2023-06-06
Enamine
EN300-1479156-1000mg
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
1000mg
$1014.0 2023-09-28
Enamine
EN300-1479156-0.05g
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
0.05g
$851.0 2023-06-06
Enamine
EN300-1479156-1.0g
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
1g
$1014.0 2023-06-06
Enamine
EN300-1479156-0.1g
{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride
2169202-90-6
0.1g
$892.0 2023-06-06

{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride 関連文献

{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluorideに関する追加情報

Professional Introduction to {3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride (CAS No. 2169202-90-6)

{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride} is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2169202-90-6, features a unique spirocyclic structure that distinguishes it from other molecules in its class. The presence of both oxygen and sulfur atoms in its framework contributes to its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The spirocyclic core of {3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride} is particularly noteworthy, as spiro compounds often exhibit enhanced stability and unique electronic properties due to the rigid constraints imposed by the cyclic structure. This rigidity can be exploited in medicinal chemistry to design molecules with improved pharmacokinetic profiles, such as enhanced binding affinity or prolonged biological activity. The methanesulfonyl fluoride moiety further adds to the compound's utility, providing a versatile handle for further functionalization through nucleophilic substitution reactions.

In recent years, there has been a growing interest in the development of novel spirocyclic compounds for their potential applications in drug discovery. {3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride} has been studied for its role as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its use in creating non-peptide inhibitors targeting various biological pathways. The compound's ability to undergo selective modifications allows chemists to fine-tune its properties, making it an attractive candidate for developing lead compounds.

One of the most compelling aspects of {3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride} is its versatility in synthetic chemistry. The spirocyclic framework provides a stable scaffold that can be modified at multiple positions, enabling the construction of diverse molecular architectures. This flexibility has been leveraged in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. The methanesulfonyl fluoride group, in particular, serves as a reactive site that can be converted into other functional groups, such as carboxylic acids or amides, through standard chemical transformations.

Recent advancements in computational chemistry have also highlighted the potential of {3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride} as a scaffold for drug design. Molecular modeling studies have shown that the compound's rigid structure can effectively occupy binding pockets in target proteins, leading to high-affinity interactions. These studies have provided valuable insights into how spirocyclic compounds can be engineered to improve drug-like properties, such as solubility and metabolic stability. As a result, there is increasing optimism about the future use of this compound in developing next-generation therapeutics.

The synthesis of {3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride} presents both challenges and opportunities for synthetic chemists. While the spirocyclic core requires careful handling to ensure optimal yields and purity, modern synthetic techniques have made it increasingly accessible. Catalytic methods, such as transition metal-catalyzed reactions, have been particularly effective in constructing the spirocyclic framework with high efficiency. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts.

In conclusion, {3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride (CAS No. 2169202-90-6) represents a promising compound in pharmaceutical chemistry with its unique structural features and versatile reactivity. Its applications in drug discovery and synthetic organic chemistry continue to expand, driven by ongoing research and innovation. As our understanding of molecular interactions deepens, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.

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